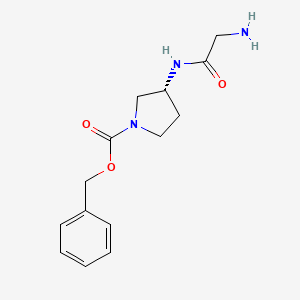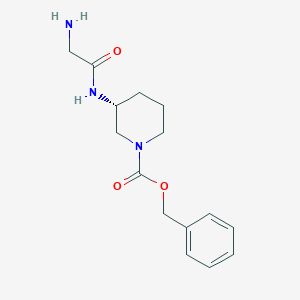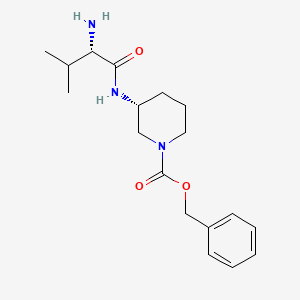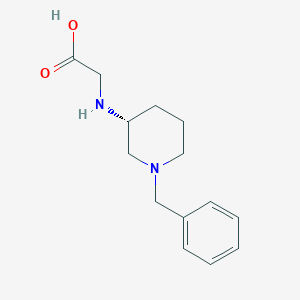![molecular formula C16H22N2O2 B7986110 [((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7986110.png)
[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a benzyl group, a cyclopropyl group, and an amino-acetic acid moiety, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, often using diazomethane as a reagent.
Amino-Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for catalyst selection, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, using reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, lithium aluminum hydride, and various alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a probe for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid: can be compared with other similar compounds such as:
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-3-ol, which share the pyrrolidine ring but differ in functional groups.
Benzyl Compounds: Benzylamine and benzyl alcohol, which contain the benzyl group but lack the cyclopropyl and amino-acetic acid moieties.
Cyclopropyl Compounds: Cyclopropylamine and cyclopropylcarboxylic acid, which feature the cyclopropyl group but differ in other structural aspects.
The uniqueness of [(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid lies in its combination of these functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20)12-18(14-6-7-14)15-8-9-17(11-15)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKLPACEACOJDQ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C2CCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N(CC(=O)O)C2CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7986035.png)
![(R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7986042.png)
![(R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7986043.png)


![(R)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7986055.png)
![(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7986064.png)
![(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7986072.png)
![(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7986073.png)
![[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7986080.png)

![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7986089.png)

![[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7986101.png)
